molecular formula C7H8F2N2OS B8768536 4-(Difluoromethoxy)-6-methyl-2-(methylsulfanyl)pyrimidine

4-(Difluoromethoxy)-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No. B8768536
M. Wt: 206.22 g/mol
InChI Key: HGJRGQWMXBGPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-6-methyl-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C7H8F2N2OS and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Difluoromethoxy)-6-methyl-2-(methylsulfanyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)-6-methyl-2-(methylsulfanyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Difluoromethoxy)-6-methyl-2-(methylsulfanyl)pyrimidine

Molecular Formula

C7H8F2N2OS

Molecular Weight

206.22 g/mol

IUPAC Name

4-(difluoromethoxy)-6-methyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C7H8F2N2OS/c1-4-3-5(12-6(8)9)11-7(10-4)13-2/h3,6H,1-2H3

InChI Key

HGJRGQWMXBGPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

218.7 g (1.4 mols) of 2-methylthio-4-hydroxy-6-methylpyrimidine are suspended in 1.12 litres of dioxane, and 1500 g (11.2 mols) of 30% aqueous sodium hydroxide solution are added. The suspension is heated to 80° C., and into this hot suspension are passed, in the course of 3 hours, 242 g (2.8 mols) of difluorochloromethane. The pale yellow suspension obtained is cooled to 20° C. and filtered. The residue is washed with dioxane and dried to thus yield 210 g of 2-methylthio-4-difluoromethoxy-6-methylpyrimidine. The filtrate is extracted with methylene chloride, and the organic phase is washed with water and concentrated by evaporation to obtain, as crystalline residue, a further 79 g of the desired product. The overall yield obtained in this manner is 289 g of 2-methylthio-4-difluoromethoxy-6-methylpyrimidine (100% of theory), m.p. 40-42° C.
Quantity
218.7 g
Type
reactant
Reaction Step One
Quantity
1500 g
Type
reactant
Reaction Step Two
Quantity
242 g
Type
reactant
Reaction Step Three
Quantity
1.12 L
Type
solvent
Reaction Step Four

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